(S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate
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Overview
Description
(S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate is an organic compound belonging to the class of pyrrolidines It is characterized by a pyrrolidine ring substituted with an ethyl ester group at the second position and two methyl groups at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, often derived from proline or its derivatives.
Esterification: The carboxyl group at the second position of the pyrrolidine ring is esterified using ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, batch or continuous flow reactors can be used.
Catalysts and Solvents: Catalysts such as palladium on carbon (Pd/C) and solvents like toluene or dichloromethane may be employed to optimize yield and purity.
Purification: The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: (S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
(S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may act as a competitive inhibitor by mimicking the natural substrate of the enzyme, thereby blocking the active site.
Receptor Binding: It can bind to specific receptors, triggering or inhibiting biological responses through signal transduction pathways.
Comparison with Similar Compounds
- (S)-Methyl 4,4-dimethylpyrrolidine-2-carboxylate
- ®-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate
- (S)-Ethyl 4-methylpyrrolidine-2-carboxylate
Comparison:
- Structural Differences: The presence of different substituents (e.g., ethyl vs. methyl) can significantly affect the compound’s reactivity and biological activity.
- Uniqueness: (S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry and substitution pattern, which can influence its interaction with biological targets and its overall chemical behavior.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl (2S)-4,4-dimethylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-4-12-8(11)7-5-9(2,3)6-10-7/h7,10H,4-6H2,1-3H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSFJGSRZYKALE-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(CN1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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